2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide
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Overview
Description
2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide is an organic compound with the molecular formula C15H15ClN2O. It is a benzamide derivative characterized by the presence of a chloro group and a dimethylaminocarbonyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-aminobenzamide in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 4-aminobenzamide attacks the carbonyl carbon of 2-chlorobenzoyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as triethylamine or sodium hydroxide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with different functional groups replacing the chloro group.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used as a tool compound to study biological processes and pathways, particularly those involving amide bonds and aromatic substitution reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethylaminocarbonyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biological pathways, depending on its target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methylphenyl)benzamide
- 2-chloro-N-(4-nitrophenyl)benzamide
- 2-chloro-N-(4-aminophenyl)benzamide
Uniqueness
2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide is unique due to the presence of the dimethylaminocarbonyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, stability, and binding affinity to specific targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-N-[4-(dimethylcarbamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-19(2)16(21)11-7-9-12(10-8-11)18-15(20)13-5-3-4-6-14(13)17/h3-10H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXCKVZSOBBUOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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